molecular formula C10H8BrNO B1370859 3-(4-Bromophenyl)-5-methyl-1,2-oxazole CAS No. 21262-87-3

3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Cat. No.: B1370859
CAS No.: 21262-87-3
M. Wt: 238.08 g/mol
InChI Key: OBXSXZAYKLYTJI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a high-value brominated isoxazole derivative designed for use as a key chemical building block in research and development. This compound is part of the isoxazole chemical class, a five-membered heterocyclic ring known for its significant role in medicinal chemistry . The 4-bromophenyl substituent at the 3-position of the isoxazole ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space in drug discovery programs. The primary research application of this compound is as a synthetic intermediate in the design and synthesis of novel bioactive molecules. Oxazole scaffolds are extensively investigated for their diverse biological activities, including antimicrobial , anticancer , and antifungal properties . Researchers utilize this specific brominated building block to create targeted compound libraries for high-throughput screening against various disease models. The structural motif is found in molecules active against breast cancer cell lines like MCF-7 and MDA-MB-231, demonstrating the pharmacophoric relevance of this core structure . WARNING: This product is provided 'For Research Use Only (RUO)' and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSXZAYKLYTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624205
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-87-3
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Bromophenyl 5 Methyl 1,2 Oxazole and Its Derivatives

Established Strategies for 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve diverse substitution patterns. These strategies range from traditional condensation reactions to modern transition-metal-catalyzed processes.

Classical Cyclization and Condensation Pathways

Classical methods for synthesizing the 1,2-oxazole ring remain fundamental due to their reliability and use of readily available starting materials. A primary route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would conceptually involve the reaction of 4-bromobenzonitrile (B114466) oxide with propyne.

Another prevalent classical method is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). To form a 3,5-disubstituted 1,2-oxazole, a β-diketone is typically employed. For instance, the reaction of 1-(4-bromophenyl)butane-1,3-dione (B1269537) with hydroxylamine would yield 3-(4-bromophenyl)-5-methyl-1,2-oxazole. This pathway offers a direct and often high-yielding route to the desired scaffold.

The Van Leusen reaction, which typically produces 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been adapted for various heterocyclic syntheses and represents a versatile approach in the broader context of five-membered heterocycle formation. nih.gov Similarly, the Bredereck synthesis, reacting α-haloketones with amides, provides a pathway to 2,4-disubstituted 1,3-oxazoles. ijpsonline.com While these methods are for the isomeric 1,3-oxazole, they highlight the rich variety of classical condensation strategies available for building five-membered heterocyclic rings.

A versatile cycloisomerization reaction of propargylic amides, supported on silica (B1680970) gel, has also been shown to produce polysubstituted oxazoles under mild conditions, demonstrating an efficient and practical synthetic route. ijpsonline.comnih.gov

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation has significantly advanced the synthesis of oxazole (B20620) derivatives by reducing reaction times, often improving yields, and promoting cleaner reactions. benthamdirect.com Microwave-assisted synthesis is particularly effective for condensation and cycloaddition reactions. ijpsonline.com

For example, a highly efficient two-component [3+2] cycloaddition reaction to form 5-substituted oxazoles has been established using substituted aryl aldehydes and TosMIC under microwave irradiation. nih.govacs.org In a specific protocol, the reaction is conducted in isopropanol (B130326) with potassium phosphate (B84403) as the base, at a temperature of 65°C for as little as 8 minutes, achieving excellent yields. nih.govacs.org This method offers a rapid and sustainable route to oxazole cores. nih.gov The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has also been achieved by microwave irradiation of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com

The table below summarizes representative conditions for microwave-assisted oxazole synthesis.

ReactantsCatalyst/BaseSolventConditionsProduct TypeYieldReference
Aryl Aldehyde, TosMICK₃PO₄ (2 equiv)Isopropanol350 W, 65°C, 8 min5-Substituted Oxazole96% nih.gov
2-Aminophenol, AldehydePIFAEthanol80°C, 15 minBenzoxazolesGood ias.ac.in
p-Substituted 2-Bromoacetophenone, UreaNone specifiedDMFMicrowave Irradiation2-Amino-4-aryl-oxazoleGood ijpsonline.com

This table is interactive and can be sorted by column.

Palladium-Catalyzed Cross-Coupling Reactions in Oxazole Synthesis

Palladium catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, providing powerful methods for constructing complex aryl-heterocycle systems. These reactions can be used to either form the aryl-oxazole bond on a pre-existing heterocycle or to construct the ring itself.

The Suzuki-Miyaura cross-coupling reaction is a premier method for creating aryl-aryl bonds and is widely applied to the synthesis of aryl-substituted heterocycles. mdpi.comrsc.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

To synthesize this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of 3-halo-5-methyl-1,2-oxazole with (4-bromophenyl)boronic acid.

Coupling of 5-methyl-1,2-oxazol-3-ylboronic acid with 1,4-dibromobenzene.

The development of highly active catalyst systems has enabled the coupling of a wide variety of aryl halides, including less reactive chlorides, with heteroaryl boron reagents. nih.gov The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.orgnih.gov For example, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole has been described under microwave conditions, highlighting the synergy of these modern techniques. ijpsonline.com This methodology allows for the facile preparation of oxazole-containing biaryl compounds. researchgate.net

While palladium is the most common catalyst, other transition metals, particularly copper, offer alternative and sometimes more cost-effective pathways for C-H arylation and cross-coupling reactions. nih.gov Copper-catalyzed methods are particularly useful for the direct arylation of heterocycles. nih.gov

Copper(I) iodide (CuI) in combination with ligands like triphenylphosphine (B44618) (PPh₃) has been shown to effectively catalyze the direct C-2 arylation of benzoxazoles with aryl bromides. nih.gov This C-H activation approach avoids the need to pre-functionalize the heterocycle with a halogen or boron group, making it an atom-economical strategy. nih.gov The reaction typically proceeds at elevated temperatures in a polar aprotic solvent like DMF. nih.gov

Furthermore, copper catalysts are employed in multicomponent reactions to build heterocyclic rings. For instance, a copper-catalyzed one-pot, three-component reaction of 2-iodoanilines, benzylamines, and sulfur powder in water has been used to synthesize 2-arylbenzothiazoles, showcasing the potential for similar strategies in oxazole synthesis. researchgate.net

Targeted Bromination and Functionalization Strategies on the Aryl Moiety

When the desired aryl halide is not incorporated from the start, direct halogenation of the aryl ring attached to the oxazole core is a viable synthetic step. For this compound, this would involve the selective bromination of 3-phenyl-5-methyl-1,2-oxazole at the para position of the phenyl ring.

Electrophilic aromatic bromination is the standard method for this transformation. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent or catalyst are commonly used. mdpi.com The regioselectivity of the bromination is directed by the existing substituent on the benzene (B151609) ring—in this case, the oxazole ring. The 1,2-oxazol-3-yl group is generally an ortho-, para-directing deactivator. Therefore, careful control of reaction conditions (e.g., temperature, solvent, and stoichiometry of the brominating agent) is required to favor the formation of the desired 4-bromo isomer and minimize the formation of ortho-bromo or polybrominated byproducts.

For instance, the electrophilic aromatic bromination of an aryl-oxazole has been successfully carried out using NBS in THF at room temperature to yield bromo-substituted oxazoles. mdpi.com Direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source is another powerful technique to install bromine at a specific position on an aromatic ring. researchgate.net

Green Chemistry Principles in the Synthesis of 1,2-Oxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2-oxazoles to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of safer solvents, energy efficiency, and waste reduction. The synthesis of this compound and its derivatives can be made more environmentally benign by adopting these green strategies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov In the context of 1,2-oxazole synthesis, microwave assistance can dramatically reduce reaction times, often from hours to minutes, and improve product yields. This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts. The synthesis of isoxazole (B147169) derivatives via chalcones is one area where microwave irradiation has been successfully applied. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of isoxazoles. mdpi.com Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. This technique has been employed in the synthesis of various isoxazole derivatives, often leading to shorter reaction times and improved efficiency. mdpi.compreprints.org

Use of Greener Solvents:

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Research has demonstrated the feasibility of synthesizing isoxazole derivatives in greener solvent systems, thereby reducing the environmental footprint of the synthesis. preprints.org

The following table summarizes the application of green chemistry principles to the synthesis of 1,2-oxazoles:

Green Chemistry PrincipleApplication in 1,2-Oxazole SynthesisBenefits
Energy Efficiency Microwave-assisted synthesis, Ultrasound-assisted synthesisReduced reaction times, Lower energy consumption
Use of Safer Solvents Synthesis in aqueous media or other green solventsReduced toxicity and environmental pollution
Waste Prevention One-pot synthesis, Catalytic reactionsHigher atom economy, Less waste generation

Reactivity and Mechanistic Investigations of 3 4 Bromophenyl 5 Methyl 1,2 Oxazole Derivatives

Electrophilic Substitution Reactions on the 4-Bromophenyl Substituent

The 4-bromophenyl substituent of 3-(4-bromophenyl)-5-methyl-1,2-oxazole is a deactivated aromatic system susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the combined electronic effects of the bromine atom and the 3-(5-methyl-1,2-oxazolyl) group.

The bromine atom is a classic deactivating group that directs incoming electrophiles to the ortho and para positions due to the stabilizing effect of its lone pairs on the cationic intermediate (sigma complex). wikipedia.orgyoutube.com Conversely, the isoxazole (B147169) ring, linked at its C3 position, generally acts as an electron-withdrawing group, deactivating the phenyl ring and directing electrophiles to the meta position. youtube.com

This creates a competitive scenario for electrophilic attack. The positions ortho to the bromine (C3' and C5') are meta to the isoxazole ring, while the positions meta to the bromine (C2' and C6') are ortho to the isoxazole. Given that halogens are deactivating but still ortho, para-directing, and the isoxazole is a stronger deactivator, substitution is generally expected to occur at the positions ortho to the bromine and meta to the isoxazole ring (C3' and C5').

For example, in the nitration of related 3-phenylisoxazole (B85705) derivatives, the isoxazole ring's deactivating nature makes the reaction conditions more stringent than for benzene (B151609) itself. The introduction of a nitro group, a powerful electrophile, would likely favor the position least deactivated, which is typically meta to the strongest deactivating group. In the case of this compound, this would lead to the formation of 3-(4-bromo-3-nitrophenyl)-5-methyl-1,2-oxazole.

Nucleophilic Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an electron-rich heterocycle and is generally resistant to nucleophilic attack unless activated by electron-withdrawing substituents or quaternization of the ring nitrogen. Direct nucleophilic substitution on the ring carbons is uncommon. Instead, strong nucleophiles or bases can induce ring-opening reactions.

The most acidic proton on the isoxazole ring is typically at the C4 position, although the presence of the 5-methyl group in the title compound removes this possibility. Attack by strong bases can lead to deprotonation of the 5-methyl group, forming an anion that can participate in further reactions.

More commonly, nucleophilic attack can lead to the cleavage of the weak N-O bond, a process often facilitated by preceding or subsequent chemical steps, such as reduction (see Section 3.4). Strong nucleophiles like organometallic reagents or powerful bases can initiate ring-opening cascades, leading to various acyclic products. For instance, the reaction of some isoxazoles with strong bases can lead to the formation of β-ketonitriles through a series of rearrangement steps following the initial nucleophilic attack. In some cases, nucleophilic substitution of a leaving group on the isoxazole ring is possible, but this is not a feature of the parent compound.

Oxidative Transformations of the 1,2-Oxazole Ring System

The 1,2-oxazole ring can undergo oxidative transformations, often resulting in ring cleavage due to the inherent weakness of the N-O bond. The specific products depend on the oxidizing agent and the reaction conditions.

Ozonolysis : The reaction of 1,2-oxazoles with ozone can lead to the cleavage of the ring. For 2,5-disubstituted oxazoles, ozonolysis has been shown to produce acid anhydrides quantitatively. This suggests that the C4=C5 bond is susceptible to cleavage, similar to a typical alkene, which after rearrangement would lead to fragmentation.

Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can react with the isoxazole moiety. Depending on the conditions, this can lead to dehydrogenation of adjacent groups or degradation of the ring itself. For some fused arylfuro-1,2-oxazoles, treatment with KMnO₄ resulted in oxidative degradation to yield arylnitriles, indicating the cleavage of the heterocyclic ring.

Photo-oxidation : In the presence of light and a sensitizer, isoxazoles can react with singlet oxygen. This [4+2] cycloaddition reaction can form an unstable endoperoxide intermediate, which then rearranges or fragments. For some phenyl-substituted isoxazoles, this can lead to ring cleavage and the formation of compounds like benzoylacetonitrile. researchgate.net

Reductive Processes and Hydrogenation Studies

Reductive cleavage of the N-O bond is one of the most synthetically useful reactions of the 1,2-oxazole ring system. This transformation converts the stable heterocyclic core into valuable difunctional acyclic compounds, such as β-enaminones or β-hydroxyketones, which are versatile intermediates in organic synthesis.

Catalytic Hydrogenation : This is the most common method for isoxazole ring reduction. Using catalysts like palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under a hydrogen atmosphere cleaves the N-O bond. The initial product is often a β-enaminone. Depending on the reaction conditions and the catalyst, the enaminone's carbonyl group may be further reduced to a hydroxyl group, and the imine may be reduced to an amine, ultimately yielding a γ-aminoalcohol.

Chemical Reduction : Various chemical reagents can also effect this transformation. Reagents such as samarium(II) iodide (SmI₂), molybdenum hexacarbonyl (Mo(CO)₆), or iron powder in acidic media are effective for the reductive cleavage of the N-O bond.

The table below summarizes typical reductive processes applied to 3,5-disubstituted isoxazoles.

Reagent/CatalystTypical ConditionsPrimary ProductSecondary Product
H₂, Pd/CMeOH or EtOH, rt, 1-50 atm H₂β-Enaminoneγ-Aminoalcohol
H₂, Raney NiEtOH, rt, atmospheric pressure H₂β-Enaminoneγ-Aminoalcohol
Fe / AcOHRefluxβ-EnaminoneNot typically observed
SmI₂ / THFTHF, rtβ-Hydroxyketone (after hydrolysis)Not typically observed
Mo(CO)₆ / H₂OCH₃CN, Refluxβ-EnaminoneNot typically observed

For this compound, catalytic hydrogenation would yield 1-(4-bromophenyl)-3-amino-2-buten-1-one as the initial product.

Functional Group Interconversions Involving the Bromine Atom

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Suzuki Coupling : This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield 3-(4-arylphenyl)-5-methyl-1,2-oxazole.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This would introduce an alkynyl substituent at the 4-position of the phenyl ring. rsc.orgresearchgate.netnih.gov

Heck Reaction : In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org For example, reaction with ethyl acrylate (B77674) would yield ethyl 3-(4-(5-methylisoxazol-3-yl)phenyl)acrylate. beilstein-journals.orgnih.govnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org This allows for the synthesis of a wide range of N-aryl derivatives. nih.govbeilstein-journals.org

The table below provides illustrative examples of these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Biaryl-substituted isoxazole
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted phenylisoxazole
Heck ReactionH₂C=CHRPd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl-substituted phenylisoxazole
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃, BINAP, NaOt-BuAmino-substituted phenylisoxazole

Intramolecular Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition)

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is the primary method for synthesizing the isoxazole ring itself. core.ac.ukrsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.netacs.orgacs.orgresearchgate.net An intramolecular version of this reaction, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC), is a powerful tool for constructing fused heterocyclic systems. mdpi.comnih.govresearchgate.netnih.gov

While the parent compound this compound is a stable product, one could envision derivatives designed to undergo subsequent INOC reactions. This would require introducing both a nitrile oxide precursor (like an aldoxime or a nitro group) and a dipolarophile (an alkene or alkyne) onto the molecule through modification of the existing phenyl ring or methyl group.

For example, if the 5-methyl group were replaced with a (prop-2-yn-1-yloxy)methyl group, and the phenyl ring were functionalized with an aldoxime, treatment with an oxidizing agent could generate a nitrile oxide in situ. This nitrile oxide could then trap the tethered alkyne intramolecularly to form a new, complex polycyclic system containing the original isoxazole ring fused to a newly formed one. The efficiency of such reactions is high as the reactive partners are held in close proximity. mdpi.com

Investigations into N-Acylation and N-Alkylation of the Oxazole (B20620) Ring

The nitrogen atom of the 1,2-oxazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkylating and acylating agents. These reactions lead to the formation of positively charged isoxazolium salts.

N-Alkylation : The reaction of this compound with alkylating agents like alkyl halides (e.g., methyl iodide) or alkyl triflates results in the formation of N-alkylisoxazolium salts. The quaternization of the nitrogen atom significantly alters the electronic properties of the ring, making it much more susceptible to nucleophilic attack and ring-opening.

N-Acylation : Similarly, reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a Lewis acid can lead to the formation of N-acylisoxazolium salts. These intermediates are highly reactive and are often used in situ for further transformations.

The formation of these isoxazolium salts activates the ring system. For example, the C5 position becomes more electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opened products. This reactivity makes N-acylation and N-alkylation important strategies for the further functionalization of the isoxazole core.

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenyl 5 Methyl 1,2 Oxazole Analogs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole and its analogs, the IR spectrum reveals characteristic absorption bands that confirm the presence of the isoxazole (B147169) ring, the bromophenyl group, and the methyl substituent. derpharmachemica.comicm.edu.pl

The synthesized compounds are typically analyzed as KBr pellets or using Attenuated Total Reflectance (ATR) methods. derpharmachemica.comnih.gov The key vibrational frequencies observed in the spectra of isoxazole derivatives include:

C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring typically shows a characteristic absorption band in the region of 1615-1638 cm⁻¹. nih.govmdpi.com

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring appear in the 1545-1573 cm⁻¹ range. nih.gov

C-O Stretching: The C-O bond stretching within the isoxazole ring is also identifiable.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2931-2966 cm⁻¹ region. nih.govekb.eg

C-Br Stretching: The presence of the bromo-substituent on the phenyl ring is confirmed by a characteristic C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

These distinct absorption bands collectively provide a spectroscopic fingerprint, confirming the molecular structure and the successful synthesis of the target compound and its analogs. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference(s)
Aromatic C-H Stretch> 3000 researchgate.net
Aliphatic C-H Stretch2931 - 2966 nih.govekb.eg
C=N Stretch (Isoxazole Ring)1615 - 1638 nih.govmdpi.com
C=C Stretch (Aromatic Ring)1545 - 1573 nih.gov
N-O Asymmetric Stretch1554 researchgate.net
N-O Symmetric Stretch1327 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heterocyclic compounds like this compound, this technique is used to study the transitions of π-electrons and non-bonding electrons (n-electrons). nih.gov

The UV-Vis spectra of isoxazole derivatives, typically recorded in solvents like methanol (B129727) or ethanol, exhibit characteristic absorption maxima (λ_max). nih.gov These absorptions are generally attributed to:

π → π Transitions:* These high-energy transitions occur within the aromatic phenyl ring and the isoxazole ring system. The conjugated system formed by the phenyl and isoxazole rings influences the energy and intensity of these absorptions.

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen heteroatoms of the isoxazole ring) to an anti-bonding π* orbital. These are typically of lower intensity compared to π → π* transitions.

For example, studies on various isoxazole derivatives have reported λ_max values ranging from 376 nm to 411 nm, corresponding to the electronic transitions within their specific chromophoric systems. nih.gov The position and intensity of these absorption bands are sensitive to the substituents on both the phenyl and isoxazole rings, making UV-Vis spectroscopy a useful tool for confirming the electronic structure of these analogs. nih.gov

Compound AnalogSolventλ_max (nm)Reference
(E)-3-Propyl-4-(thiophen-2-ylmethylene)Isoxazol-5(4H)-oneMeOH376 nih.gov
An analog with a hydroxyl groupMeOH411 nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals of this compound analogs yields a detailed geometric profile of the molecule. gazi.edu.tr Key structural parameters that are determined include:

Bond Lengths: The precise distances between bonded atoms within the isoxazole and bromophenyl rings are measured, confirming the expected bond orders (e.g., C=N, C-O, C-C).

Bond Angles: The angles between adjacent bonds are determined, defining the geometry of the five-membered isoxazole ring and the planarity of the phenyl ring.

Torsion (Dihedral) Angles: These angles describe the spatial relationship between different parts of the molecule, particularly the orientation of the bromophenyl ring relative to the plane of the isoxazole ring. gazi.edu.tr

For instance, in the crystal structure of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the dihedral angle between the 4-chlorophenyl ring and the 5-methyl-1,2-oxazole ring was found to be 62.8 (2)°. gazi.edu.trnih.gov Such data are crucial for understanding the steric and electronic interactions that dictate the molecule's preferred conformation.

Structural ParameterDescriptionExample Finding in an Analog gazi.edu.trnih.gov
Bond LengthsInteratomic distances (e.g., C-C, C=N, C-O, C-Br).Precise Ångström values confirm covalent bonding framework.
Bond AnglesAngles between three connected atoms (e.g., C-N-O).Defines the geometry of the heterocyclic and aromatic rings.
Torsion AnglesDihedral angle between the planes of the phenyl and isoxazole rings.The 4-chlorophenyl ring is inclined to the isoxazole ring by 62.8 (2)°.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. iucr.org For analogs of this compound, these interactions are critical in stabilizing the crystal structure. nih.gov

Commonly observed interactions include:

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are frequently observed, where hydrogen atoms from one molecule interact with electronegative oxygen or nitrogen atoms of a neighboring molecule. iucr.orgnih.gov

π-π Stacking Interactions: The aromatic phenyl and isoxazole rings of adjacent molecules can stack on top of each other, an interaction driven by favorable orbital overlap. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···X, where X is an electronegative atom), further influencing the crystal packing.

These combined interactions link individual molecules into a stable, three-dimensional architecture. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a deeper understanding of the crystal packing environment. iucr.org

The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts. The relative contributions of different types of interactions to the total Hirshfeld surface area are calculated, providing a quantitative measure of their importance. nih.gov For isoxazole and related heterocyclic structures, Hirshfeld analysis typically reveals that:

H···H contacts are often the most significant, comprising a large percentage of the surface area (e.g., 48.7%). gazi.edu.trnih.gov

C···H/H···C contacts are also major contributors, reflecting the importance of van der Waals forces (e.g., 22.2%). gazi.edu.trnih.gov

O···H/H···O, N···H/H···N, and Halogen···H/H···Halogen contacts appear as distinct "spikes" or "wings" on the fingerprint plot, confirming the presence of specific hydrogen and halogen bonds (e.g., Cl···H/H···Cl contacts can account for 8.8%). gazi.edu.trnih.govnih.gov

This quantitative analysis is invaluable for comparing the packing motifs of different crystalline analogs and understanding the role of various functional groups in directing the supramolecular assembly. iucr.org

Intermolecular Contact TypeTypical Contribution to Hirshfeld SurfaceReference(s)
H···H48.7% gazi.edu.trnih.gov
C···H / H···C22.2% gazi.edu.trnih.gov
Cl···H / H···Cl (analog)8.8% gazi.edu.trnih.gov
O···H / H···O8.2% gazi.edu.trnih.gov
N···H / H···N5.1% gazi.edu.trnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a fundamental check of purity and verifies that the empirical formula of the synthesized compound matches the theoretical formula. icm.edu.plknutkt.edu.ua

For novel isoxazole derivatives, the experimentally determined percentages of C, H, and N are compared with the values calculated from the expected molecular formula. nih.gov A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. mdpi.com This technique is routinely used alongside spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized compounds. icm.edu.pl

ElementTheoretical % (Calculated for C₁₀H₈BrN)Experimental % (Found)
Carbon54.0854.12
Hydrogen3.633.65
Nitrogen6.316.29

Note: The elemental analysis data presented is hypothetical for a representative analog, illustrating the principle of compositional verification where experimental results closely match theoretical values.

Chromatographic Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of this compound and its analogs are critically dependent on a suite of chromatographic techniques. These methods are indispensable for monitoring reaction progress, purifying crude products, and quantifying the purity of the final compounds. The selection of a specific technique and its operational parameters is tailored to the physicochemical properties of the analyte and the desired scale of separation, ranging from analytical to preparative.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for the in-process monitoring of the synthesis of this compound and its analogs. It is primarily used to ascertain the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. Furthermore, TLC is instrumental in the initial screening of solvent systems for subsequent purification by column chromatography.

For isoxazole derivatives, silica (B1680970) gel plates are commonly employed as the stationary phase. The choice of mobile phase is crucial for achieving adequate separation. A common starting point for many organic compounds, including isoxazole analogs, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is adjusted to achieve a retention factor (R_f) for the target compound that is typically between 0.2 and 0.5 for optimal separation. For instance, in the purification of a related 6-bromo-isoxazolo[2,3-f]phenanthridine derivative, a mobile phase of petroleum ether and ethyl acetate in a 4:1 ratio yielded an R_f value of 0.5. rsc.org

Table 1: Representative TLC Conditions for Isoxazole Analogs

Stationary Phase Mobile Phase (v/v) Analyte Type Typical R_f
Silica Gel 60 F254 Petroleum Ether : Ethyl Acetate (4:1) 6-Bromo-isoxazolo[2,3-f]phenanthridine 0.5 rsc.org
Silica Gel Hexanes : Ethyl Acetate (20:1) Trifluoromethyl-substituted isoxazole Not specified nih.gov

This table is interactive. Users can sort and filter the data.

Column Chromatography

For the purification and isolation of this compound on a preparative scale, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed into a column through which the crude product mixture is passed using a solvent system (eluent) under positive pressure.

The selection of the eluent is guided by preliminary TLC analysis. A solvent system that provides good separation of the target compound from impurities on a TLC plate is adapted for column chromatography. Often, the polarity of the eluent used for the column is slightly lower than that which gives the ideal R_f on TLC to ensure better separation. Gradient elution, where the polarity of the solvent system is gradually increased during the separation, is a powerful technique to resolve complex mixtures containing compounds of varying polarities. For the purification of various substituted isoxazoles, solvent systems based on hexanes and ethyl acetate are frequently reported. nih.govnih.gov For instance, the purification of 3,4,5-trisubstituted isoxazoles has been successfully achieved using a 20:1 mixture of hexanes to ethyl acetate. nih.gov

Table 2: Column Chromatography Conditions for Purification of Isoxazole Analogs

Stationary Phase Eluent System (v/v) Compound Type Reference
Silica Gel Hexanes : Ethyl Acetate Highly substituted isoxazoles nih.gov
Silica Gel (200-300 mesh) Petroleum Ether : Ethyl Acetate (3:1) 2-Diazo-1,3-diketones for isoxazole synthesis rsc.org
Silica Gel (200-300 mesh) Petroleum Ether : Ethyl Acetate (4:1) Substituted isoxazolo[2,3-f]phenanthridines rsc.org

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High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment of this compound and its analogs. It offers high resolution, sensitivity, and reproducibility, making it the standard for final purity determination. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds are retained longer on the column. A diode-array detector (DAD) or a UV-Vis detector is commonly used for detection, set at a wavelength where the analyte exhibits maximum absorbance.

For a structurally related 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, a validated RP-HPLC method utilized a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. colab.ws Another method for a different heterocyclic compound employed a C8 column with a mobile phase of 0.03% trifluoroacetic acid in water and acetonitrile under gradient elution. researchgate.net While specific retention times are highly dependent on the exact conditions and the specific analog, these examples provide a framework for method development for this compound. Purity levels are typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Exemplar RP-HPLC Conditions for Purity Analysis of Related Heterocyclic Compounds

Column Mobile Phase Elution Mode Detector Application
Promosil C18 (5 µm, 4.6 x 250 mm) Acetonitrile, Orthophosphoric Acid, Methanol Gradient Photodiode Array (DAD) Purity and stability analysis of a 5-(4-bromophenyl)-1,3,4-oxadiazole derivative colab.ws
C8 (5 µm, 4.6 x 250 mm) 0.03% TFA in Water : Acetonitrile Gradient UV (250 nm) Determination of a 1,3,4-thiadiazole (B1197879) derivative and its impurities researchgate.net
Newcrom R1 Acetonitrile : Water : Phosphoric Acid Isocratic/Gradient Not specified Analysis of 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole sielc.com

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Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.

The choice of the column is critical, with fused silica capillary columns coated with various stationary phases (e.g., polysiloxanes) being common. The temperature of the oven is typically programmed to increase over time to elute compounds with a wide range of boiling points. The mass spectrometer detector provides information about the mass-to-charge ratio of the fragmented ions, which allows for structural elucidation and confirmation of the analyte's identity. The fragmentation pattern of brominated compounds in mass spectrometry is often characterized by the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which aids in their identification.

Table 4: General GC-MS Parameters for Analysis of Halogenated Organic Compounds

Parameter Typical Setting
Column Capillary column (e.g., Rtx-200)
Injector Temperature 250-280 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., starting at a lower temperature and ramping up)
Ionization Mode Electron Impact (EI), 70 eV

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Computational Chemistry and Molecular Modeling of 3 4 Bromophenyl 5 Methyl 1,2 Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules with high accuracy. These methods are crucial for understanding the intrinsic properties of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. irjweb.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can elucidate its electronic structure, orbital energies, and reactivity descriptors. irjweb.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net These calculations reveal that the electron density in the HOMO is typically localized on the bromophenyl ring, while the LUMO density is distributed across the oxazole (B20620) ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G++(d,p))

ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DInfluences solubility and intermolecular interactions
Electronegativity (χ)4.0 eVMeasure of electron-attracting power
Global Hardness (η)2.8 eVResistance to change in electron distribution

Note: The values presented are representative and derived from typical DFT calculations for similar heterocyclic compounds.

The three-dimensional structure of this compound dictates how it interacts with its environment. Conformational analysis is performed to identify the most stable arrangement of its atoms in space (i.e., the global energy minimum). This involves systematically rotating the single bond connecting the bromophenyl group and the oxazole ring to calculate the potential energy at each dihedral angle.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are used to explore the conformational landscape of this compound in a simulated environment, such as in a solvent or near a biological macromolecule.

By simulating the movements of atoms and bonds over nanoseconds or longer, MD can reveal the flexibility of the molecule and the stability of its different conformations. researchgate.net These simulations can show how the dihedral angle between the two rings fluctuates around the minimum energy conformation and how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and transport properties. The insights from MD are valuable for refining the understanding of ligand-receptor interactions predicted by molecular docking. nih.gov

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com For this compound, docking is primarily used to predict its binding mode and affinity to the active site of a biological target, such as a protein or enzyme. nih.govmdpi.com

The process involves placing the 3D structure of the compound into the binding pocket of a receptor and using a scoring function to estimate the strength of the interaction (binding affinity). researchgate.net Docking studies on similar oxazole and triazole derivatives have shown that the bromophenyl group often engages in hydrophobic interactions or halogen bonds within the receptor's active site, while the oxazole ring can form hydrogen bonds or other polar interactions. mdpi.comresearchgate.net These predictions are fundamental for understanding the potential biological activity of the compound and for guiding structure-based drug design. nih.gov

Structure-Based Computational Design Methodologies

The insights gained from quantum chemistry, MD simulations, and molecular docking converge in structure-based computational design. This methodology uses the three-dimensional structural information of the ligand and its target to design new molecules with improved affinity and selectivity.

Starting with the docked pose of this compound, medicinal chemists can computationally introduce modifications to its structure. For example, substituents could be added to the phenyl ring or the methyl group could be replaced with other functional groups to explore new interactions with the target protein. The predicted binding affinity of these new derivatives can then be evaluated in silico before committing to their chemical synthesis, thereby streamlining the drug discovery process.

In Silico Prediction of Reactivity and Stability Profiles

Computational methods are also employed to predict the chemical reactivity and metabolic stability of this compound. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. ejournal.by

Furthermore, in silico tools can predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For instance, software can predict its likelihood of being a substrate for metabolic enzymes like cytochrome P450s. Predictions might indicate that the phenyl ring is susceptible to hydroxylation or that the methyl group could be oxidized. These predictions are vital for early-stage assessment of a compound's drug-like properties and potential metabolic liabilities. researchgate.net

Table 2: Predicted ADMET Properties for this compound

PropertyPredicted OutcomeImplication
Oral BioavailabilityGoodLikely to be absorbed after oral administration.
Lipinski's Rule of FiveNo violationsSuggests drug-like physicochemical properties. mdpi.com
Blood-Brain Barrier PermeationModerateMay have potential for CNS activity.
Cytochrome P450 InhibitionLow potentialLess likely to cause drug-drug interactions.
Predicted Toxicity ClassClass IV/VLow to moderate acute toxicity predicted. researchgate.net

Note: These predictions are generated by computational models and require experimental validation.

Advanced Applications and Research Directions of 3 4 Bromophenyl 5 Methyl 1,2 Oxazole As a Chemical Scaffold

Application in Medicinal Chemistry Research and Drug Design

The isoxazole (B147169) nucleus is a cornerstone in the design of new drugs due to its broad spectrum of pharmacological activities. researchgate.netijpca.org This structural motif is found in several FDA-approved drugs, highlighting its clinical significance. rsc.org Researchers continually modify the isoxazole scaffold to create derivatives with improved potency and selectivity for various biological targets. rsc.org The versatility of the isoxazole ring allows it to be combined with other pharmacophores to develop novel therapeutic agents with diverse mechanisms of action. benthamscience.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 3-(4-bromophenyl)-5-methyl-1,2-oxazole scaffold. These studies systematically alter the molecule's structure to understand how chemical modifications influence its biological activity.

For antimicrobial activity , SAR studies have shown that the presence and position of certain substituents are critical. For instance, the introduction of halogen groups, such as bromine and chlorine, on the phenyl ring attached to the isoxazole core can significantly enhance antibacterial potency. ijpca.orgnih.gov Specifically, para-substitution on the phenyl rings with electron-withdrawing groups like fluorine and chlorine has been found to generally boost antibacterial effects. semanticscholar.org In a series of dihydropyrazole derivatives derived from isoxazole-chalcones, halogen substituents on the phenyl ring led to an 8-fold improvement in antibacterial activity in one case. mdpi.com The presence of a trifluoromethyl (CF3) group has also been identified as a key modification for conferring antimicrobial properties to isoxazole scaffolds. rsc.orgnih.gov

In the context of anticancer activity , SAR analyses have revealed several key trends. For quinoline-oxadiazole derivatives, which share heterocyclic features, modifications to the molecule's periphery significantly impact cytotoxicity against cancer cell lines like HepG2 and MCF-7. nih.gov For example, replacing a methylthio group with a cinnamyl function resulted in a compound with equipotent cytotoxic action against the HepG2 cell line. nih.gov Furthermore, the nature of substituents on an N-acetamidethio group influenced antiproliferative activity; a methoxy-substituted phenyl ring was superior to an unsubstituted one. nih.gov

Regarding antifungal activity , SAR studies on dihydropyrazole derivatives from isoxazole chalcones indicated that halogen substituents on the phenyl ring resulted in brilliant antifungal activity, in some cases better than the standard drug fluconazole. mdpi.com

For antioxidant activity , the substitution of electron-donating groups, such as methoxy (B1213986) (-OCH3), on the phenyl ring has been shown to improve antioxidant potential. ijpca.orgmdpi.com In one study on isoxazole-containing chalcones, a derivative with three methoxy groups at positions 2, 4, and 6 was the most potent antioxidant, with activity equal to the standard, gallic acid. mdpi.com

Derivatives of the isoxazole scaffold exert their anticancer effects through a variety of cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govnih.gov This is a critical pathway for eliminating malignant cells without inducing an inflammatory response.

Isoxazole-based compounds have been shown to interfere with crucial cellular processes required for cancer cell proliferation and survival. researchgate.net Some derivatives act by inhibiting tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis. benthamscience.comnih.govnih.gov Others function as inhibitors of key enzymes and proteins involved in cancer progression, such as:

Topoisomerases: Enzymes that manage DNA topology and are vital for replication. researchgate.netbenthamscience.comnih.gov

Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR), which plays a role in cell growth and proliferation. researchgate.netbenthamscience.com

Aromatase: An enzyme involved in estrogen synthesis, a key target in hormone-dependent cancers like breast cancer. researchgate.netnih.govnih.gov

Histone Deacetylases (HDACs): Enzymes that play a role in the epigenetic regulation of gene expression. researchgate.netbenthamscience.comnih.gov

Furthermore, some isoxazole derivatives can interfere with nucleic acid synthesis and function due to structural resemblances to natural biomolecules, thereby disrupting DNA replication and transcription. researchgate.net Certain isoxazole-piperazine hybrids have demonstrated potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Anticancer Mechanisms of Isoxazole Derivatives
MechanismTarget/ProcessEffectReference
Apoptosis InductionProgrammed Cell Death PathwaysInduces cancer cell death researchgate.netnih.gov
Tubulin Polymerization InhibitionMicrotubulesDisrupts cell division, leading to apoptosis benthamscience.comnih.gov
Enzyme InhibitionTopoisomerase, Protein Kinases (EGFR), Aromatase, HDACBlocks key signaling and replication pathways researchgate.netbenthamscience.comnih.gov
Nucleic Acid Synthesis DisruptionDNA Replication & TranscriptionInterferes with genetic processes researchgate.net

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. ipindexing.comnih.govresearchgate.net The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures. The weak nitrogen-oxygen bond in the isoxazole ring can be a site for ring cleavage under certain conditions, which can contribute to its biological activity. ijrrjournal.com

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. ijpca.org Studies have evaluated derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. semanticscholar.orgresearchgate.net For example, certain N3, N5-di(substituted)isoxazole-3,5-diamine derivatives exhibited potent activity against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values surpassing the standard drug cloxacillin (B1194729) in some cases. semanticscholar.org Another study found that isoxazole-based chalcones showed potent antibacterial activity, with one compound registering an MIC of 1 µg/mL. mdpi.com The incorporation of moieties like sulfanilamide (B372717) into the isoxazole scaffold has been shown to notably increase antimicrobial activity, likely through synergistic effects and improved interactions with microbial targets. researchgate.net

Antibacterial Activity of Select Isoxazole Derivatives
Derivative TypeBacterial StrainActivity (MIC)Reference
Isoxazole-Chalcone (Compound 28)Not Specified1 µg/mL mdpi.com
Dihydropyrazole from Isoxazole (Compound 45)Not Specified8 µg/mL mdpi.com
N3, N5-di(substituted)isoxazole-3,5-diamine (Compound 178f)E. coli95 µg/mL semanticscholar.org
N3, N5-di(substituted)isoxazole-3,5-diamine (Compound 178e)S. aureus95 µg/mL semanticscholar.org

The isoxazole scaffold is a component of several antifungal agents. researchgate.netnih.gov Derivatives have shown significant activity against fungal pathogens like Candida albicans and Aspergillus fumigatus. nih.govnih.gov

The mechanism of action for antifungal isoxazole derivatives can be targeted and specific. For instance, novel isoxazole compounds have been identified that display selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. nih.gov This suggests a targeted mechanism that could be advantageous in clinical applications. nih.gov Dihydropyrazoles derived from isoxazoles have demonstrated remarkable antifungal properties, with some compounds showing excellent activity with an IC50 of 2 µg/mL. mdpi.com The presence of coumarin (B35378) and methoxy substituents in some derivatives has been shown to make them more active against fungal strains, possibly by increasing their lipophilicity and allowing for better penetration of lipid membranes. nih.gov

Several isoxazole derivatives have been reported to possess significant antioxidant properties. mdpi.comnih.govnih.gov The primary mechanism of action is free radical scavenging. nih.gov Antioxidants donate an electron to neutralize free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. nih.gov

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov When DPPH reacts with an antioxidant, it loses its free radical character, resulting in a color change that can be measured spectrophotometrically. nih.gov Studies on isoxazole-carboxamide derivatives have identified compounds with potent antioxidant activity, demonstrating IC50 values significantly lower than the positive control, Trolox. nih.gov For example, one derivative showed an IC50 value of 0.45 µg/ml, compared to 3.10 µg/ml for Trolox. nih.gov The antioxidant activity is often influenced by the substituents on the phenyl ring, with electron-donating groups like methoxy (-OCH3) enhancing the scavenging potential. ijpca.orgmdpi.com

Antioxidant Activity of Select Isoxazole Derivatives (DPPH Assay)
Derivative TypeActivity (IC50)Reference
Isoxazole-carboxamide (Compound 2a)0.45 ± 0.21 µg/mL nih.gov
Isoxazole-carboxamide (Compound 2c)0.47 ± 0.33 µg/mL nih.gov
Isoxazole-Chalcone (Compound 28)5 ± 1 µg/mL mdpi.com
Positive Control (Trolox)3.10 ± 0.92 µg/mL nih.gov
Positive Control (Gallic Acid)5 µg/mL mdpi.com

Mechanistic Investigations of Biological Activities

Anti-inflammatory Pathways Modulation

The development of novel anti-inflammatory agents remains a critical area of research, with a focus on targeting key enzymatic pathways to mitigate the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Research into heterocyclic compounds has revealed that certain scaffolds can dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (LOX), enzymes crucial in the inflammatory cascade. Blocking both pathways could offer a more comprehensive anti-inflammatory effect with a potentially better safety profile. aub.edu.lb For instance, novel thioquinazolinone derivatives have been synthesized and shown to possess potent inhibitory activities against COX-2 and LOX. aub.edu.lb

While these findings highlight the potential of heterocyclic structures in modulating inflammatory pathways, specific studies detailing the activity of this compound as a modulator of COX, LOX, or other significant inflammatory pathways such as TLR4/NF-κB signaling are not extensively documented in current literature. aub.edu.lbnih.gov The structural similarity to other biologically active heterocycles suggests it could be a candidate for such investigations, representing a potential direction for future research.

Anticonvulsant Activity and Receptor Interactions

Epilepsy is a prevalent neurological disorder, and the search for new anticonvulsant agents with improved efficacy and fewer side effects is ongoing. ptfarm.plresearchgate.net Heterocyclic compounds, including those containing triazole, oxadiazole, and oxazole (B20620) rings, have been a fertile ground for the discovery of new anticonvulsants. ptfarm.plnih.govnih.gov Derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant properties, often evaluated using the maximal electroshock seizure (MES) model. ptfarm.pl

Specifically, research into oxazole-bearing 4-thiazolidinones has identified promising anticonvulsant candidates. nuph.edu.ua Preliminary screening of these compounds in pentylenetetrazole (PTZ)-induced seizure models suggests a potential mechanism of action involving GABA-ergic pathways, as well as the inhibition of prostaglandin (B15479496) and leukotriene synthesis. nuph.edu.ua Although these studies point to the potential of the broader isoxazole class in anticonvulsant drug design, direct experimental data on the anticonvulsant activity of this compound and its specific interactions with neuronal receptors or ion channels are not yet established.

Antiparasitic and Antitubercular Efficacy Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. ijmtlm.org The isoxazole scaffold has been identified as a promising chemical starting point for the development of novel therapeutics against tuberculosis. ijmtlm.orgnih.govresearchgate.net Studies have shown that various substituted isoxazole derivatives exhibit significant activity against the Mtb H37Rv strain. ijmtlm.orgrsc.org

One key mechanism of action involves the inhibition of essential mycobacterial enzymes. Research has identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), that specifically inhibits FadD32, a fatty acyl-AMP ligase vital for mycolic acid synthesis in Mtb. nih.gov This inhibition disrupts the formation of the bacterial cell wall, leading to an antitubercular effect. The compound was also found to inhibit MtbFadD28 activity and was shown to reduce the Mtb burden in infected macrophages and in a mouse model of chronic infection. nih.gov

Furthermore, molecular docking studies have suggested that other isoxazole derivatives effectively bind to enoyl-ACP reductase (InhA), another critical enzyme in the mycobacterial fatty acid synthesis pathway, which correlates with their observed biological activity. ijmtlm.org While these studies focus on different isoxazole derivatives, they underscore the potential of the this compound scaffold as a basis for developing new antitubercular drugs.

Table 1: Antitubercular Activity of Select Isoxazole Derivatives

Compound Target Organism/Enzyme Activity/Findings Reference(s)
Substituted Isoxazole Derivatives Mycobacterium tuberculosis H37Rv Exhibited significant antitubercular activity with MIC values ranging from 0.5 to 8 µg/mL. ijmtlm.org
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) MtbFadD32 and MtbFadD28 Inhibits enzyme activity, curtails Mtb survival in macrophages, and reduces tubercular granulomas in mice. nih.gov
Antiviral Activity Research

The development of broad-spectrum antiviral agents is a global health priority for managing emerging and endemic viral threats. nih.govfrontiersin.org Research has explored various heterocyclic compounds for their potential antiviral properties. For example, certain 1,3,4-thiadiazole sulfonamide derivatives have been synthesized and shown to possess moderate activity against the Tobacco Mosaic Virus (TMV). nih.gov However, a review of the available scientific literature indicates a lack of specific studies investigating the antiviral efficacy of this compound against human or plant viruses. This represents a gap in the current understanding of the biological activity profile of this particular scaffold.

Design and Synthesis of Specific Enzyme Inhibitors (e.g., HDAC6, 3HKT, Carbonic Anhydrase)

The isoxazole scaffold has proven to be a valuable template for designing inhibitors of specific enzymes, particularly those involved in infectious diseases. As detailed in the section on antitubercular efficacy, isoxazole derivatives have been successfully developed to target key enzymes within Mycobacterium tuberculosis.

Specifically, research has led to the identification of isoxazole compounds that inhibit enzymes of the FadD family, which are fatty acyl-AMP ligases essential for the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.gov The compound 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol was shown to inhibit both MtbFadD32 and MtbFadD28. nih.gov Additionally, computational and experimental studies have demonstrated that other substituted isoxazoles can bind to and inhibit enoyl-ACP reductase (InhA), a validated target for tuberculosis drug development. ijmtlm.org

While the isoxazole core is effective in these contexts, there is no specific information in the reviewed literature detailing the design of this compound derivatives as inhibitors for other important enzyme targets such as Histone Deacetylase 6 (HDAC6), 3-hydroxy-L-kynurenine 3-hydrolase (3HKT), or Carbonic Anhydrase.

Role in Advanced Organic Synthesis as a Versatile Building Block

Precursors for Complex Heterocyclic Hybrid Systems

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the presence of the bromophenyl moiety. The carbon-bromine bond serves as a versatile functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

This synthetic utility is exemplified in the broader context of bromophenyl-containing heterocycles. For instance, 4-(4-bromophenyl)-thiazol-2-amine has been used as an intermediate to synthesize a novel series of thiazole (B1198619) derivatives by reacting it with various aromatic aldehydes. nih.gov Similarly, 4-(4-bromophenyl)-4-oxo-but-2-enoic acid has been employed as a precursor for generating a range of different heterocyclic systems, including pyrimidine (B1678525) thiones and pyridines. researchgate.net

Furthermore, unsaturated oxazolones are recognized as important synthons for creating other five- or six-membered heterocycles like imidazolones and triazinones. nih.gov The inherent reactivity of the oxazole ring, combined with the synthetic versatility of the bromophenyl group, positions this compound as a potent precursor for the synthesis of complex heterocyclic hybrids with potential applications in materials science and medicinal chemistry.

Synthesis of Chiral 1,2-Oxazole Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, its structure serves as a valuable starting point for the introduction of chirality. The development of chiral 1,2-oxazole derivatives can be approached through several synthetic strategies, primarily involving asymmetric modifications of the existing substituents or the construction of the chiral oxazole ring from chiral precursors.

One potential strategy involves the asymmetric functionalization of the 5-methyl group. This could be achieved through a deprotonation-alkylation sequence using a chiral base or a complex of an achiral base with a chiral ligand. The resulting chiral center at the carbon adjacent to the oxazole ring would lead to a new class of chiral 1,2-oxazole derivatives.

Another approach focuses on leveraging the 4-bromophenyl moiety. Asymmetric cross-coupling reactions, such as a Suzuki-Miyaura coupling with a chiral boronic ester, could introduce a chiral substituent onto the phenyl ring. Furthermore, the bromine atom can be replaced with other functional groups that can then be subjected to asymmetric transformations.

Research into related oxazoline (B21484) (4,5-dihydro-1,2-oxazole) systems has shown that gold(III)-catalyzed reactions of propargylic alcohols with amides can lead to the formation of functionalized oxazolines. mdpi.com Adapting such methods to use chiral ligands with the gold catalyst could provide an enantioselective route to chiral oxazolines, which can then be oxidized to the corresponding chiral 1,2-oxazoles.

A summary of potential strategies for the synthesis of chiral derivatives is presented in the table below.

StrategyDescriptionKey Reagents/ConditionsPotential Chiral Product
Asymmetric AlkylationDeprotonation of the 5-methyl group followed by reaction with an electrophile in the presence of a chiral auxiliary.Chiral base (e.g., (-)-sparteine), organolithium reagent, electrophile.3-(4-Bromophenyl)-5-(1-chiral-alkyl)-1,2-oxazole
Asymmetric Cross-CouplingPalladium-catalyzed reaction of the 4-bromophenyl group with a chiral organometallic reagent.Pd catalyst, chiral phosphine (B1218219) ligand, chiral boronic ester.3-(4-Chiral-aryl)-5-methyl-1,2-oxazole
Chiral Precursor SynthesisBuilding the oxazole ring from starting materials that already contain the desired chiral center.Chiral α-haloketones, amides.Chiral this compound analogue

These synthetic pathways open up possibilities for creating a library of chiral 1,2-oxazole derivatives for screening in various applications, including as chiral ligands in catalysis or as active pharmaceutical ingredients.

Catalytic Applications in Organic Transformations

The nitrogen and oxygen atoms within the 1,2-oxazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives could function as ligands in transition metal catalysis. The electronic properties of the oxazole ring, influenced by the electron-withdrawing 4-bromophenyl group and the electron-donating methyl group, can modulate the stability and reactivity of the resulting metal complexes.

Oxazole-containing ligands have been successfully employed in various catalytic reactions, including polymerization. For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com This demonstrates the potential of the oxazole scaffold to support catalytically active metal centers.

For this compound, the 4-bromophenyl group offers a handle for immobilization onto a solid support, such as a polymer or silica (B1680970) gel. This would allow for the creation of heterogeneous catalysts that can be easily recovered and reused, a key principle of green chemistry. The bromine atom can be converted into other functional groups, such as phosphines or amines, which are known to be excellent coordinating groups for a variety of transition metals.

The potential catalytic applications are summarized in the table below.

Application AreaProposed Role of the Oxazole DerivativeTarget Reactions
Homogeneous CatalysisAs a ligand for transition metals like Palladium, Copper, or Rhodium.Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, hydroformylations.
Heterogeneous CatalysisImmobilized onto a solid support via the bromophenyl group to act as a recoverable ligand.Continuous flow reactions, large-scale industrial synthesis.
Asymmetric CatalysisChiral derivatives (see section 6.2.2) used as ligands for enantioselective transformations.Asymmetric synthesis of pharmaceuticals and fine chemicals.

Further research is needed to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in a range of organic transformations.

Material Science Applications Research

The unique combination of a stable heterocyclic core and a functionalizable aromatic ring makes this compound an attractive building block for the design of novel materials with tailored properties.

Development of Novel Polymeric Materials and Nanocatalysts

The presence of the 4-bromophenyl group is a key feature that enables the use of this compound as a monomer in polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, can be used to link these monomer units together, forming novel polymers. The resulting polymers would incorporate the 1,2-oxazole heterocycle into their backbone, which could impart specific thermal, mechanical, and electronic properties. For example, the rigid and polar nature of the oxazole ring could lead to polymers with high thermal stability and specific solubility characteristics.

Furthermore, this oxazole derivative can be utilized in the development of advanced nanocatalysts. mdpi.com By anchoring the molecule to the surface of nanoparticles (e.g., gold, iron oxide), via the bromophenyl group, a functionalized nanocatalyst can be created. The oxazole moiety could then act as a binding site for a catalytically active metal, leading to a highly active and selective catalyst with a large surface area-to-volume ratio.

Material TypeSynthetic ApproachPotential Properties/Applications
Polymers Palladium-catalyzed cross-coupling polymerization (e.g., Suzuki, Stille).High thermal stability, specific solubility, potential for use in specialty coatings or electronic materials.
Nanocatalysts Covalent attachment to the surface of nanoparticles via the bromophenyl group.High catalytic activity and selectivity, recyclability, use in green chemistry applications.

Integration into Fluorescent Probes

Oxazole derivatives are known to be part of many fluorescent molecules, often acting as the core fluorophore. nih.gov The this compound scaffold can be readily modified to create novel fluorescent probes. The 4-bromophenyl group is an ideal site for modification through Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This functionalization can be used to tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

For instance, coupling with electron-donating or electron-accepting aromatic groups can create "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) and lead to enhanced fluorescence. Such probes could be designed to be sensitive to their local environment, such as polarity or pH, making them useful for sensing applications in chemistry and biology. nih.gov

Modification StrategyTarget PropertyPotential Application
Suzuki coupling with electron-donating groupsRed-shift in emission, increased quantum yieldBioimaging, fluorescent labels for biomolecules
Suzuki coupling with electron-accepting groupsCreation of push-pull fluorophoresEnvironment-sensitive probes (solvatochromic, pH-sensitive)
Introduction of specific binding moietiesTargeted delivery and sensingProbes for specific ions, proteins, or cellular organelles

Exploration in High Energy Density Material (HEDM) Precursors

Nitrogen-rich heterocyclic compounds are a major focus in the research of high energy density materials (HEDMs) due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. frontiersin.orgnih.gov The 1,2-oxazole ring, while not as nitrogen-rich as some other heterocycles like tetrazoles or triazoles, can still serve as a stable core for the attachment of energetic functionalities ("explosophores").

The 4-bromophenyl group on this compound is a key starting point for the synthesis of HEDM precursors. A plausible synthetic route would involve the conversion of the bromine atom to an amino group, for example, through a Buchwald-Hartwig amination. The resulting amino group can then be nitrated to form a nitramino (-NHNO₂) group or converted to an azido (B1232118) (-N₃) group, both of which are well-known energetic moieties. researchgate.net Further nitration of the phenyl ring could also increase the energetic output and oxygen balance of the molecule.

Energetic GroupSynthetic PrecursorKey Transformation
Nitramino (-NHNO₂)3-(4-Aminophenyl)-5-methyl-1,2-oxazoleNitration of the amino group
Azido (-N₃)3-(4-Aminophenyl)-5-methyl-1,2-oxazoleDiazotization followed by substitution with azide
Nitro (-NO₂)3-(4-Aminophenyl)-5-methyl-1,2-oxazoleDirect nitration of the aromatic ring

The combination of the heterocyclic oxazole core with multiple energetic groups could lead to a new class of HEDMs with a desirable balance of performance and stability.

Applications in Dyestuff and Pigment Chemistry

Azo dyes, characterized by the -N=N- linkage, represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound.

The this compound scaffold can be readily converted into a precursor for azo dyes. Similar to the pathway for HEDMs, the first step would be the conversion of the bromo group into an amino group to yield 3-(4-aminophenyl)-5-methyl-1,2-oxazole. This amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subsequently coupled with various coupling components, such as phenols, naphthols, or aromatic amines. nih.gov

Coupling ComponentResulting Dye ClassPotential Color Range
Phenol / NaphtholAzo-phenol dyesYellow to Red
Aniline / N,N-dialkylanilineAzo-aniline dyesOrange to Blue
Pyrazolone derivativesAzo-pyrazolone dyesYellow to Orange

This synthetic flexibility allows for the creation of a wide range of novel dyes and pigments based on the this compound scaffold for potential use in textiles, printing, and other coloration applications.

Q & A

Q. What are the key physicochemical properties of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, and how are they determined?

Methodological Answer: Physicochemical properties such as melting point (mp) and molecular weight are critical for identification and purity assessment. For example:

  • Melting Point : Analogous oxazole derivatives (e.g., 5-Bromo-4-methyl-2-phenyl-1,3-oxazole) exhibit mp ranges of 50.5–52°C .
  • Molecular Weight : Calculated using formula C10H8BrNOC_{10}H_8BrNO (238.08 g/mol for similar structures) .
    Techniques include differential scanning calorimetry (DSC) and elemental analysis. Always cross-validate with spectroscopic methods (e.g., NMR, IR).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Safety data from structurally related compounds (e.g., 1,2,4-oxadiazoles) indicate hazards such as toxicity via inhalation, skin contact, or ingestion . Key precautions:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods.
  • Storage : In dry, ventilated areas away from light, as recommended for brominated heterocycles .
  • Emergency Response : Immediate rinsing for eye/skin exposure and medical consultation .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: Synthesis often involves cyclization or halogenation steps:

  • Cyclocondensation : Reacting bromophenyl precursors with methyl-substituted nitriles under acidic conditions .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions for aryl-bromine functionalization .
    Yields depend on solvent choice (e.g., DMF or THF) and catalyst loading. Purity is confirmed via HPLC or TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl and bromophenyl groups). For example, methyl protons appear at δ 2.33 ppm in dimeric analogs .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.08 for similar oxazoles) .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C=N (~1600 cm⁻¹) validate the oxazole core .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography, using software like SHELXL or ORTEP-III , determines bond angles, torsional strains, and packing motifs. For example:

  • Crystal System : Monoclinic systems are common for brominated heterocycles .
  • Hydrogen Bonding : Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) explains stabilization in triazole derivatives .
    Ensure high-quality single crystals by optimizing solvent polarity and cooling rates .

Q. What challenges arise in interpreting NMR data for brominated oxazoles, and how are they addressed?

Methodological Answer:

  • Signal Splitting : Proximity to electronegative bromine can deshield protons, causing complex splitting (e.g., doublets at J = 7.53–8.53 Hz in dimeric structures) .
  • Isotopic Effects : 79Br/81Br^{79}Br/^{81}Br splitting in mass spectra requires high-resolution instruments.
    Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. How do structural modifications (e.g., substituent changes) affect the biological activity of oxazole derivatives?

Methodological Answer:

  • Methyl vs. Methoxy Substitution : Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Bromine Position : Para-bromophenyl groups in 1,2-oxazoles show higher activity against multidrug-resistant proteins compared to ortho-substituted analogs .
    Validate via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can researchers address discrepancies in crystallization outcomes for brominated heterocycles?

Methodological Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to influence nucleation .
  • Additives : Use chiral auxiliaries or co-crystallizing agents to stabilize lattice frameworks .
  • Temperature Gradients : Slow cooling (0.5°C/min) reduces defects in crystals .

Q. What role do hydrogen bonding patterns play in the material properties of oxazole-based crystals?

Methodological Answer: Hydrogen bonds dictate mechanical stability and solubility:

  • Graph-Set Analysis : NHON-H\cdots O or CHBrC-H\cdots Br interactions (e.g., in triazole-thiones) form 2D networks, increasing thermal stability .
  • Impact on Solubility : Strong intermolecular bonds reduce solubility in apolar solvents, necessitating DMSO or DMF for dissolution .

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3-(4-Bromophenyl)-5-methyl-1,2-oxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.